4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfonamide group, and a dibenzo-oxazepine core
Preparation Methods
The synthesis of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include other dibenzo-oxazepine derivatives and sulfonamide-containing compounds These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
4-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYOEZSHYWCCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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